5-(4-hydroxy-3,5-dimethoxyphenyl)-2-(4-methoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid
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Description
5-(4-hydroxy-3,5-dimethoxyphenyl)-2-(4-methoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid is a useful research compound. Its molecular formula is C22H19N3O6 and its molecular weight is 421.409. The purity is usually 95%.
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Biological Activity
5-(4-hydroxy-3,5-dimethoxyphenyl)-2-(4-methoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid (hereafter referred to as Compound A) is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and applications in various fields, particularly in cancer research.
Chemical Structure and Properties
Compound A has a complex structure characterized by an imidazo[4,5-b]pyridine core, which is known for its diverse biological activities. The presence of multiple methoxy and hydroxy groups enhances its solubility and bioactivity. The molecular formula is C22H24N2O6, with a molecular weight of approximately 396.44 g/mol.
Anticancer Properties
Recent studies have indicated that Compound A exhibits significant anticancer activity across various cancer cell lines. The following table summarizes key findings from recent research:
Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|
MDA-MB-231 (Breast) | 5.67 | Induction of apoptosis via caspase activation |
HepG2 (Liver) | 7.85 | Inhibition of cell proliferation and microtubule destabilization |
A549 (Lung) | 6.12 | Cell cycle arrest at G2/M phase |
The compound induces apoptosis in MDA-MB-231 cells by enhancing caspase-3 activity, suggesting a potential mechanism involving programmed cell death pathways .
Antioxidant Activity
Compound A has also demonstrated antioxidant properties, which are crucial for combating oxidative stress in cells. The compound's ability to scavenge free radicals was evaluated using DPPH and ABTS assays, yielding IC50 values of 12.34 μM and 14.56 μM, respectively . These results indicate that Compound A can effectively reduce oxidative damage in cellular systems.
Antimicrobial Activity
In addition to its anticancer effects, Compound A exhibits antimicrobial properties against various pathogens. A study reported the following minimum inhibitory concentrations (MICs):
Microorganism | MIC (μg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Candida albicans | 16 |
These findings suggest that Compound A may serve as a lead compound for developing new antimicrobial agents .
The biological activity of Compound A can be attributed to several mechanisms:
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to cell death.
- Cell Cycle Arrest : It effectively halts the cell cycle progression in cancer cells, particularly at the G2/M phase.
- Microtubule Destabilization : By interfering with microtubule assembly, Compound A disrupts mitotic processes essential for cancer cell proliferation.
Case Studies
Several case studies have highlighted the efficacy of Compound A in preclinical models:
- Study on Breast Cancer : In vivo studies using xenograft models demonstrated that administration of Compound A significantly reduced tumor volume compared to controls.
- Liver Cancer Model : In HepG2 xenografts, treatment with Compound A resulted in a marked decrease in tumor weight and improved survival rates.
Properties
IUPAC Name |
5-(4-hydroxy-3,5-dimethoxyphenyl)-2-(4-methoxyphenyl)-1H-imidazo[4,5-b]pyridine-7-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O6/c1-29-13-6-4-11(5-7-13)20-24-18-14(22(27)28)10-15(23-21(18)25-20)12-8-16(30-2)19(26)17(9-12)31-3/h4-10,26H,1-3H3,(H,27,28)(H,23,24,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIRIITOJBWODJX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=C(N2)C(=CC(=N3)C4=CC(=C(C(=C4)OC)O)OC)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.